![molecular formula C27H22O8 B3254302 1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose CAS No. 23567-05-7](/img/structure/B3254302.png)
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose
Overview
Description
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose is a carbohydrate derivative that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 532.49 g/mol. This compound is a key intermediate in the synthesis of various bioactive compounds and has been extensively studied for its potential applications in drug development.
Scientific Research Applications
Synthesis and Derivatives
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose is involved in various synthetic processes. It has been used in the stereospecific photo-bromination to produce (6S)-6-bromo compounds, which are then transformed into glucose derivatives like (6S)-d-glucose-6-2H and (6R)-d-glucose-6-2H (Ohrui et al., 1983). Additionally, its derivatives, such as 1,6-Anhydro-β-D-glucopyranose derivatives, are used as glycosyl donors in thioglycosidation reactions, creating various thioglycosides with high yield and anomer predominance (Wang, Sakairi & Kuzuhara, 1990).
Polymerization and Material Synthesis
This compound plays a critical role in the synthesis of high molecular weight polysaccharides and polymers. For example, it's used in the polymerization process to synthesize 2,3,4-tri-O-benzyl-[1→6]-α-D-glucopyranan and high molecular weight dextran (Uryu, Tachikawa, Ohaku, Terui & Matsuzaki, 1977). It is also involved in the copolymerization of 1,6‐anhydroglucose and 1,6‐anhydromaltose derivatives, contributing to the production of dextrans with controlled compositions (Lindenberger & Schuerch, 1973).
Advanced Applications in Chemistry
In advanced chemistry, this compound is utilized for synthesizing complex molecules and derivatives. For instance, it aids in the synthesis of heparin-related oligosaccharides from cellobiose (Ichikawa & Kuzuhara, 1983). Moreover, it is instrumental in silica gel-catalyzed β-O-glucosylation reactions to produce various natural glucosides (Matsushita, Sugamoto, Kita & Matsui, 1997).
properties
IUPAC Name |
[(1R,2R,3S,4R,5R)-3,4-dibenzoyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c28-24(17-10-4-1-5-11-17)33-21-20-16-31-27(32-20)23(35-26(30)19-14-8-3-9-15-19)22(21)34-25(29)18-12-6-2-7-13-18/h1-15,20-23,27H,16H2/t20-,21-,22+,23-,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALUCOESOGESO-GWQOTCSHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R,3S,4R,5R)-3,4-dibenzoyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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